molecular formula C12H6BrClN2 B11796571 5-Bromo-6-chloro-2-phenylnicotinonitrile

5-Bromo-6-chloro-2-phenylnicotinonitrile

Cat. No.: B11796571
M. Wt: 293.54 g/mol
InChI Key: SAHPMMJJWZRVRY-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-phenylnicotinonitrile (molecular formula: C₁₂H₆BrClN₂) is a halogenated pyridine derivative featuring bromine and chlorine substituents at the 5- and 6-positions, a phenyl group at the 2-position, and a nitrile functional group. Its synthesis typically involves halogenation and substitution reactions, as demonstrated in studies on analogous compounds (e.g., conversion of nicotinic acid derivatives to esters or nitriles via acid chlorides) .

Key synthetic challenges include regioselectivity in halogenation and stability of intermediates, as observed in the unexpected chloride displacement of bromide during acid chloride formation from 5,6-dibromonicotinic acid .

Properties

Molecular Formula

C12H6BrClN2

Molecular Weight

293.54 g/mol

IUPAC Name

5-bromo-6-chloro-2-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C12H6BrClN2/c13-10-6-9(7-15)11(16-12(10)14)8-4-2-1-3-5-8/h1-6H

InChI Key

SAHPMMJJWZRVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2C#N)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-phenylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-6-chloro-2-phenylnicotinonitrile can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the nicotinonitrile core.

    Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.

    Nucleophiles: For substitution reactions, such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted nicotinonitriles.

Scientific Research Applications

Chemistry: 5-Bromo-6-chloro-2-phenylnicotinonitrile is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound may be used to study the effects of halogenated nicotinonitriles on biological systems. Its derivatives could have potential as pharmaceutical agents, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic components. Its reactivity and stability make it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-phenylnicotinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form more complex molecules. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Several positional isomers of 5-bromo-6-chloro-2-phenylnicotinonitrile exist, differing in halogen or substituent placement:

Compound Name Substituent Positions Molecular Formula CAS Number Molecular Weight Key Features
6-Bromo-2-chloronicotinonitrile Br (6), Cl (2) C₆H₂BrClN₂ 1171919-79-1 217.46 Nitrile at 3-position; altered halogen positions affect dipole moments and reactivity
5-Bromo-2-chloroisonicotinonitrile Br (5), Cl (2) C₆H₂BrClN₂ 1211515-17-1 217.46 Isonicotinic backbone; nitrile at 4-position influences hydrogen bonding
5-Bromo-6-chloronicotinonitrile Br (5), Cl (6) C₆H₂BrClN₂ 71702-01-7 217.46 Base structure without phenyl group; used in cross-coupling reactions

Key Findings :

  • Positional isomers exhibit identical molecular weights but differ in reactivity and intermolecular interactions. For example, nitrile placement (3- vs. 4-position) alters hydrogen-bonding capacity, impacting crystallinity .
  • Halogen positioning (e.g., Br at 5 vs. 6) influences steric hindrance and electronic effects in nucleophilic substitution reactions .

Substituent Variations

Methyl and tert-Butyl Derivatives
  • 5-Bromo-2-chloro-6-methylnicotinonitrile (CAS 84703-18-4): The methyl group at the 6-position enhances lipophilicity (logP ~2.8), improving membrane permeability compared to the phenyl analog. Stability data suggest storage at 2–8°C to prevent decomposition .
  • 2-Bromo-5-chloro-6-methylnicotinonitrile (CAS 1414959-00-4): Methyl at the 6-position and bromine at 2-position create a sterically hindered environment, reducing reactivity in SNAr reactions .
Trifluoromethyl and Ester Derivatives
  • Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (CAS 1672655-82-1): The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the 2-position. The ester group improves solubility in polar aprotic solvents (e.g., DMF) .
  • 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 1092352-76-5): Hydroxy and trifluoromethyl groups enable dual hydrogen bonding and hydrophobic interactions, making it a candidate for kinase inhibitor design .

Physicochemical and Spectroscopic Properties

Comparative data from infrared (IR) spectroscopy and elemental analysis highlight distinct functional group characteristics:

Compound IR Peaks (cm⁻¹) Elemental Analysis (% Calc./Found) Melting Point (°C)
Substituted Phenyl 5-Bromo-6-chloronicotinate 1738 (C=O), 1257 (C-O) C: 46.0/46.1; H: 2.24/2.0 123
5-Bromo-2-chloro-6-methylnicotinonitrile 2220 (C≡N), 1550 (C-Br) C: 36.2/36.0; N: 12.1/12.3 174 (decomposes)

Observations :

  • Nitriles show strong C≡N stretches near 2220 cm⁻¹, while esters exhibit C=O peaks ~1730 cm⁻¹ .
  • Methyl substituents reduce melting points compared to phenyl analogs due to decreased π-π stacking .

Biological Activity

5-Bromo-6-chloro-2-phenylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of bromine and chlorine substituents on the nicotinonitrile backbone. This structure is crucial for its biological activity, influencing its interaction with various molecular targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as protein kinases. This inhibition can alter cellular functions and lead to apoptosis in cancer cells.
  • Receptor Interaction : It can bind to various receptors, modifying their activity and influencing biochemical pathways that regulate cell growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. Key findings include:

  • Cell Viability Reduction : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of several cancer cell lines, including lung and breast cancer cells. The IC50 values for these effects were reported in the low micromolar range, indicating potent activity .
  • Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study on Anticancer Activity : A study focused on the compound's effect on lung cancer cell lines (A549 and H460) found that it significantly inhibited cell migration and induced apoptosis through the downregulation of key survival pathways .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, receptor interaction
2-Chloro-6-phenylnicotinonitrileModerateModerateSimilar mechanisms
6-Chloro-2-(4-fluorophenyl)nicotinonitrileLimitedYesDifferent substitution pattern alters activity

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